molecular formula C18H17N3O2S B2670359 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 954647-21-3

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2670359
CAS RN: 954647-21-3
M. Wt: 339.41
InChI Key: GXGMOSHPOISUOC-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as BOMT, is a chemical compound that has been extensively studied for its potential use in scientific research. BOMT is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

A notable aspect of research on compounds related to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves the synthesis of novel derivatives and their detailed structural characterization using various analytical techniques. For instance, Li Ying-jun (2012) described the synthesis of a new 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of elemental analysis, IR, and NMR techniques for structural determination. This research emphasizes the importance of 1H and 13C NMR in distinguishing between isomeric forms and calculating tautomeric ratios, which are crucial for understanding the chemical properties of such compounds (Li Ying-jun, 2012).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives have been extensively explored. Poonam Devi, M. Shahnaz, and D. Prasad (2022) synthesized a series of 2-mercaptobenzimidazole derivatives, including structures similar to the compound , and tested them for antibacterial and antifungal activities. Their findings demonstrated significant activity against a range of microorganisms, suggesting potential applications of these compounds in developing new antimicrobial agents (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).

Similarly, B. Ravinaik et al. (2021) designed and synthesized a series of N-substituted benzamides with a 1,3,4-oxadiazole moiety and evaluated their anticancer activity against multiple cancer cell lines. The results highlighted moderate to excellent anticancer activities, showcasing the potential of such derivatives in cancer therapy (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Enzyme Inhibition Studies

Research by S. Z. Siddiqui et al. (2013) focused on synthesizing N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and evaluating their inhibitory activities against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These studies are significant for understanding the biological activities of these compounds and exploring their potential therapeutic applications, especially in treating diseases where enzyme inhibition is targeted (S. Z. Siddiqui, A. Rehman, M. Abbasi, N. Abbas, K. Khan, M. Ashraf, & S. Ejaz, 2013).

properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-24-15-9-7-14(8-10-15)11-16(22)19-18-21-20-17(23-18)12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGMOSHPOISUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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